molecular formula C6H5N3O2 B2931251 Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione CAS No. 1366126-57-9

Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione

Cat. No.: B2931251
CAS No.: 1366126-57-9
M. Wt: 151.125
InChI Key: LCPVWTZLTQMMPA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione is a heterocyclic compound that features both imidazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione can be achieved through various chemosynthetic methodologies. Common synthetic routes include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the functionalization and derivatization of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents . Reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure optimal yields and selectivity .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione include Imidazo[1,2-a]pyridines and Benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds share structural similarities but differ in their specific functional groups and applications.

Uniqueness: this compound is unique due to its specific ring structure and the presence of both imidazole and pyrimidine rings. This structural uniqueness contributes to its diverse range of applications and its potential as a versatile scaffold in drug development and material science .

Properties

IUPAC Name

8H-imidazo[1,2-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-2H,3H2,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPVWTZLTQMMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=NC=CN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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